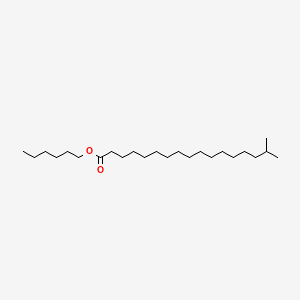

Hexyl isooctadecanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hexyl isooctadecanoate is a useful research compound. Its molecular formula is C24H48O2 and its molecular weight is 368.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway for hexyl isooctadecanoate, occurring under acidic or alkaline conditions.

-

Acid-Catalyzed Hydrolysis :

Hexyl isooctadecanoate+H2OH+Isooctadecanoic acid+Hexanol

In the presence of mineral acids (e.g., H₂SO₄), the ester undergoes nucleophilic attack by water, yielding isooctadecanoic acid and hexanol . The reaction follows a tetrahedral intermediate mechanism, with protonation of the carbonyl oxygen enhancing electrophilicity. -

Base-Promoted Saponification :

Hexyl isooctadecanoate+OH−→Isooctadecanoate−Na++Hexanol

Under alkaline conditions (e.g., NaOH), hydrolysis produces the sodium salt of isooctadecanoic acid and hexanol. The reaction is irreversible due to deprotonation of the carboxylic acid intermediate .

Kinetic Considerations :

The bulky isooctadecanoate group introduces steric hindrance, slowing hydrolysis rates compared to smaller esters like ethyl acetate . Reaction Progress Kinetic Analysis (RPKA) could elucidate these effects by correlating reactant concentrations with rate constants .

Transesterification

This compound participates in alcohol exchange reactions, particularly in the presence of catalytic acids or bases.

-

Example with Methanol :

Hexyl isooctadecanoate+CH3OH⇌Methyl isooctadecanoate+Hexanol

Methanolysis yields methyl isooctadecanoate and hexanol. This reaction is equilibrium-driven and often facilitated by Lewis acids like Ti(OBu)₄.

Applications :

Transesterification is industrially relevant for biodiesel production, though the compound’s long chain may limit utility in fuel formulations .

Oxidation Reactions

The hexyl chain in this compound can undergo oxidation, though the ester group itself is relatively inert.

-

Radical Oxidation :

Hexyl isooctadecanoate+⋅O→Hexyl radical+⋅OH+Oxidized products

Reaction with oxygen radicals (e.g., from photooxidation) generates hydroperoxides and ketones . For example: -

Enzymatic Oxidation :

Lipoxygenases may target unsaturated regions in the hydrocarbon chain, though the saturated structure of isooctadecanoate limits this pathway .

Thermal Degradation

At elevated temperatures (>200°C), thermal decomposition produces alkenes, CO₂, and water via β-scission mechanisms .

Hexyl isooctadecanoateΔC5H10+CO2+H2O+Other fragments

Comparative Reactivity Data

The table below summarizes key reactions and their conditions:

| Reaction Type | Conditions | Products | Rate Influencers |

|---|---|---|---|

| Acid Hydrolysis | H₂SO₄, H₂O, 80°C | Isooctadecanoic acid, Hexanol | Steric hindrance, Temperature |

| Base Saponification | NaOH, H₂O, 60°C | Sodium isooctadecanoate, Hexanol | Alkali concentration |

| Transesterification | Ti(OBu)₄, CH₃OH, reflux | Methyl isooctadecanoate, Hexanol | Catalyst efficiency |

| Thermal Decomposition | >200°C, inert atmosphere | Alkenes, CO₂, H₂O | Temperature, Pressure |

Propriétés

Numéro CAS |

94247-25-3 |

|---|---|

Formule moléculaire |

C24H48O2 |

Poids moléculaire |

368.6 g/mol |

Nom IUPAC |

hexyl 16-methylheptadecanoate |

InChI |

InChI=1S/C24H48O2/c1-4-5-6-19-22-26-24(25)21-18-16-14-12-10-8-7-9-11-13-15-17-20-23(2)3/h23H,4-22H2,1-3H3 |

Clé InChI |

FPMPNVIMFPEKRN-UHFFFAOYSA-N |

SMILES |

CCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C |

SMILES canonique |

CCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C |

Key on ui other cas no. |

94247-25-3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.